1-(2-Naphthyl)cyclobutanecarbonitrile
Description
1-(2-Naphthyl)cyclobutanecarbonitrile is a cyclobutane derivative featuring a naphthalene substituent at the 2-position and a nitrile functional group.
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2 |
InChI Key |
CGQMSTLTFROKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The primary structural analogs of 1-(2-Naphthyl)cyclobutanecarbonitrile include aryl-substituted cyclobutanecarbonitriles, such as 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4). Key differences arise from the substituents on the aryl ring:
Solubility and Stability
- 1-(2-Chlorophenyl)cyclobutanecarbonitrile : Requires storage at 2–8°C and is typically provided as a 10 mM solution in organic solvents (e.g., DMSO) for research applications .
- This compound : Expected to exhibit lower solubility in aqueous media due to the hydrophobic naphthyl group. Stability may be comparable but could require stricter inert atmospheric conditions to prevent degradation of the extended aromatic system.
Research Implications and Limitations
- Substituent Effects : Bulkier aryl groups reduce solubility but enhance thermal stability.
- Electronic Properties : Electron-deficient substituents (e.g., Cl) increase nitrile reactivity, while aromatic systems like naphthalene may stabilize radical intermediates.
Further studies are needed to characterize the naphthyl derivative’s spectroscopic profiles and synthetic pathways.
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